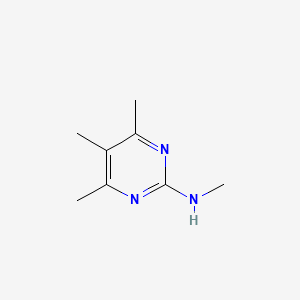
N,4,5,6-tetramethylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4,5,6-tetramethylpyrimidin-2-amine is an organic compound with the molecular formula C8H13N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its hydrophilic nature and is soluble in polar solvents such as alcohols and ketones .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,4,5,6-tetramethylpyrimidin-2-amine typically involves the condensation of dimethyl ethylenediamine with ethyl cyanoacetate, followed by further reactions to form the target compound . The reaction conditions often include refluxing in polar solvents and the use of catalysts to facilitate the condensation and subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield .
Análisis De Reacciones Químicas
Types of Reactions
N,4,5,6-tetramethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can yield various amines .
Aplicaciones Científicas De Investigación
N,4,5,6-tetramethylpyrimidin-2-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N,4,5,6-tetramethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N,N,4,6-tetramethylpyrimidin-2-amine: A closely related compound with similar chemical properties.
4,5,6-trimethylpyrimidin-2-amine: Another derivative with one less methyl group, affecting its reactivity and solubility.
Uniqueness
Its hydrophilic nature and solubility in polar solvents make it particularly useful in various chemical and biological contexts .
Propiedades
Fórmula molecular |
C8H13N3 |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
N,4,5,6-tetramethylpyrimidin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-5-6(2)10-8(9-4)11-7(5)3/h1-4H3,(H,9,10,11) |
Clave InChI |
AFFCEDIKHSWVTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N=C1C)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















